molecular formula C8H15NO2 B15254983 Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate

Cat. No.: B15254983
M. Wt: 157.21 g/mol
InChI Key: GSWLREHEETYIPX-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is an organic compound with the molecular formula C8H15NO2 It is a cyclobutane derivative, characterized by a four-membered ring structure with an amino group and a carboxylate ester group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethylbutan-1-amine with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired cyclobutane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclization process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to convert the amino group into a more reactive intermediate.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclobutane ring structure can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane derivatives: Compounds with similar ring structures but different functional groups.

    Amino acid derivatives: Compounds with amino and carboxylate groups but different ring structures.

Uniqueness

Methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate is unique due to its specific combination of a cyclobutane ring with both an amino group and a carboxylate ester group. This structural feature imparts distinct chemical reactivity and potential biological activity, differentiating it from other cyclobutane or amino acid derivatives.

Properties

IUPAC Name

methyl 1-amino-3,3-dimethylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(2)4-8(9,5-7)6(10)11-3/h4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWLREHEETYIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C(=O)OC)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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